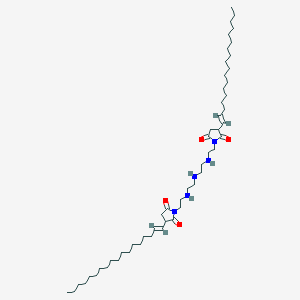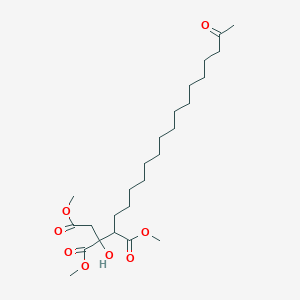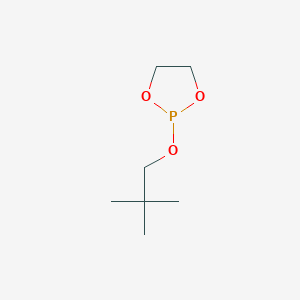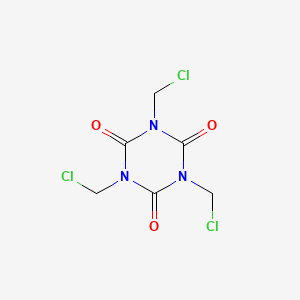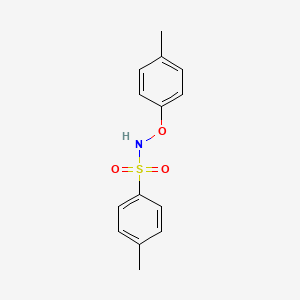![molecular formula C8H10O4 B14490739 [(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 63952-83-0](/img/structure/B14490739.png)
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or its derivatives. One common method is the reaction of 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher purity and yield of the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding alcohol and acetic acid under acidic or basic conditions.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can be converted to other esters through transesterification reactions with different alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are often used.
Major Products
Hydrolysis: Produces 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran and acetic acid.
Reduction: Produces 2-hydroxy-6-oxo-3,6-dihydro-2H-pyran.
Transesterification: Produces various esters depending on the alcohol used.
Applications De Recherche Scientifique
[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate has several applications
Propriétés
Numéro CAS |
63952-83-0 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(9)11-5-7-3-2-4-8(10)12-7/h2,4,7H,3,5H2,1H3/t7-/m0/s1 |
Clé InChI |
YYMTVNMFEZCHQC-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1CC=CC(=O)O1 |
SMILES canonique |
CC(=O)OCC1CC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


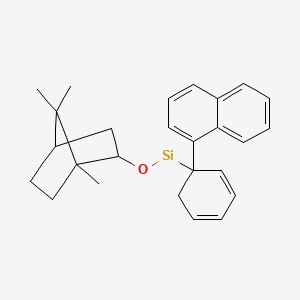
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)


